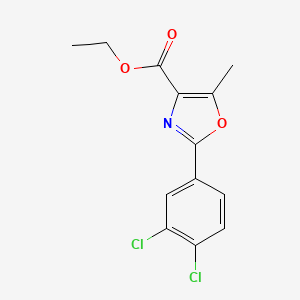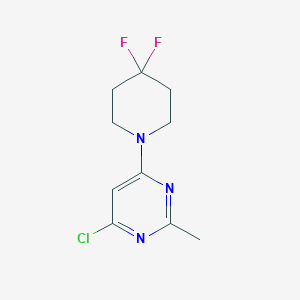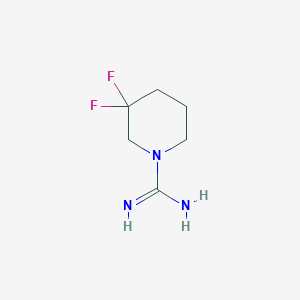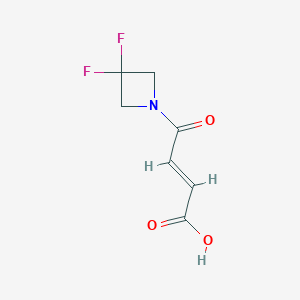
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
Descripción general
Descripción
1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is an organic compound with notable characteristics due to its unique structural elements, including a fluoroethyl group, a pyrazole ring, and a pyridine ring. Such compounds often hold significance in medicinal chemistry due to their potential bioactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine typically involves multi-step organic synthesis. The steps could include halogenation, pyrazole formation, alkylation, and reduction. Specifically, the fluoroethyl group might be introduced through a nucleophilic substitution reaction. The pyridine and pyrazole moieties can be constructed via cyclization reactions involving appropriate precursors.
Industrial Production Methods: Industrially, large-scale synthesis would demand high yield and efficient reaction pathways. Continuous flow chemistry might be employed for this compound to optimize reaction times and improve product purity. Additionally, strict control over reaction conditions such as temperature, solvent choice, and reactant concentrations is necessary.
Análisis De Reacciones Químicas
Types of Reactions: This compound might undergo several types of chemical reactions:
Oxidation: Generally affecting the methanamine side chain.
Reduction: Potentially reducing the pyrazole ring.
Substitution: Particularly with the fluoroethyl group reacting with nucleophiles.
Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride, and nucleophiles like amines for substitution reactions.
Major Products: Depending on the reaction conditions, major products could vary significantly. Oxidation may result in oxidized side chains; reduction could lead to hydrogenated pyrazole derivatives; substitution might produce varied substituted analogs.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine is useful as an intermediate in synthesizing more complex molecules.
Biology: Its structural elements make it valuable in studying enzyme-substrate interactions, particularly those involving nitrogenous heterocycles.
Medicine: The compound's potential bioactivity means it could be investigated as a lead compound in drug discovery, especially targeting enzymes or receptors involving pyrazole and pyridine binding sites.
Industry: In the pharmaceutical industry, it's a candidate for development into therapeutic agents, necessitating studies into its pharmacokinetics and pharmacodynamics.
Mecanismo De Acción
The mechanism by which 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine exerts its effects often involves its interaction with specific molecular targets, such as enzyme active sites or receptor binding sites. The fluoroethyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole and pyridine rings might participate in hydrogen bonding and π-π stacking interactions.
Comparación Con Compuestos Similares
1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
1-(2-chloroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine
These similar compounds may share core structures but have different functional groups, affecting their chemical and biological properties.
There you have it! A full dive into the world of 1-(1-(2-fluoroethyl)-3-(pyridin-4-yl)-1H-pyrazol-5-yl)-N-methylmethanamine. Anything you’d like to explore further about this or other compounds?
Propiedades
IUPAC Name |
1-[2-(2-fluoroethyl)-5-pyridin-4-ylpyrazol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN4/c1-14-9-11-8-12(16-17(11)7-4-13)10-2-5-15-6-3-10/h2-3,5-6,8,14H,4,7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCSTMBOLDBVLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1CCF)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-(methylthio)pyrido[4,3-D]pyrimidine](/img/structure/B1490086.png)












